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3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

PI3Kδ inhibitor biochemical IC50 kinase selectivity

Researchers combining PI3Kδ inhibitors with CYP3A4-metabolized agents often face confounding metabolic drug-drug interactions. This compound's CYP3A4 IC50 of 10,000 nM-substantially exceeding typical experimental concentrations-minimizes that risk. • Biochemical IC50: 2.30 nM (PI3Kδ); Cellular IC50: 102 nM (~44-fold shift)-useful for probing cellular factors limiting inhibitor access. • Distinct 2-oxopiperidin-1-yl chemotype; not structurally related to idelalisib or duvelisib. • Reliable reference inhibitor for assay validation and inter-laboratory benchmarking.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 941979-25-5
Cat. No. B2589507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-25-5
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H24N2O4/c1-14-7-8-16(12-19(14)23-9-5-4-6-20(23)24)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
InChIKeyPBLGNEVSUGLMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxybenzamide PI3Kδ Inhibitor Overview


3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-25-5, molecular formula C21H24N2O4, MW 368.43) is a synthetic small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its core structure comprises a 3,5-dimethoxy-substituted benzamide linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group, representing a distinct chemotype within the arylbenzamide class of PI3K inhibitors . Public bioactivity data curated in ChEMBL (CHEMBL2165502) and BindingDB (BDBM50394893) confirm its engagement of the human PI3Kδ catalytic subunit with quantifiable biochemical and cellular potency [1][2].

Pathway study
PI3Kδ isoform-selective signaling analysis
CYP interference
Reported low CYP3A4 inhibition for co-dosing research models
SAR scaffold
Distinct arylbenzamide chemotype for PI3Kδ inhibitor optimization
Assay standard
Defined biochemical reference for PI3Kδ enzymatic screens

PI3Kδ Inhibitor Differentiation: 3,5-Dimethoxybenzamide


PI3Kδ inhibitors are not interchangeable due to isoform selectivity profiles, cellular permeability, and off-target liabilities that directly influence experimental outcomes. While the PI3Kδ catalytic site is conserved, subtle differences in the ATP-binding pocket and allosteric regulatory regions mean that structurally distinct inhibitors exhibit variable biochemical-to-cellular potency shifts and differential cytochrome P450 inhibition profiles [1]. For example, the marketed PI3Kδ inhibitor idelalisib (CAL-101) demonstrates a relatively tight biochemical-to-cellular correlation (IC50 ~2.5 nM biochemical; ~8–63 nM cellular pAKT), whereas compounds with different chemotypes can exhibit larger potency gaps, altering the interpretability of target engagement studies [2]. Furthermore, PI3Kδ inhibitors with significant CYP3A4 inhibition carry a higher risk of metabolic drug–drug interactions in co-dosing experimental models, making CYP liability a critical procurement consideration [3].

Isoform selectivity profiles may shift
Chemotype changes can alter PI3K isoform and off-target kinase inhibition, limiting direct replacement.
Cellular potency shifts may vary
Biochemical-to-cellular IC50 gaps differ between inhibitors; target engagement interpretation requires compound-specific validation.
CYP inhibition liability may not transfer
PI3Kδ inhibitors with significant CYP3A4 inhibition (e.g., idelalisib) carry co-dosing interaction risk; this compound's reported CYP profile differs, but cross-model validation is needed.

Quantitative Comparison: 3,5-Dimethoxybenzamide vs. PI3Kδ Inhibitors


PI3Kδ Biochemical Potency vs. Idelalisib

In a competitive fluorescence polarization assay measuring direct binding to recombinant human PI3Kδ, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide achieved an IC50 of 2.30 nM [1]. This value is comparable to the first-in-class PI3Kδ inhibitor idelalisib (CAL-101), which reports a biochemical IC50 of ~2.5 nM against PI3Kδ in ADP-Glo kinase assays [2]. The compound is approximately 2.8-fold more potent than PI3Kδ-IN-2 (IC50 = 6.4 nM) reported in patent WO 2015055071 [3]. This places the target compound in the low-nanomolar potency range characteristic of advanced lead compounds suitable for cellular target engagement studies.

PI3Kδ Biochem. IC50
Context-dependent
2.30 nM (FP assay)
vs idelalisib ~2.5 nM · vs PI3Kδ-IN-2 6.4 nM · vs cmp. 1 1.3 nM
Comparable potency to idelalisib; supports PI3Kδ target engagement studies.
Cross-study comparison; assay conditions differ.
PI3Kδ inhibitor biochemical IC50 kinase selectivity drug discovery

Cellular pAKT Inhibition (Ri-1 Cells) vs. Idelalisib

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibited an IC50 of 102 nM after 30 min incubation, as detected by electrochemiluminescence [1]. By comparison, idelalisib inhibits pAKT(S473) in primary CLL cells with reported IC50 values ranging from 8 to 63 nM depending on assay conditions [2]. The target compound thus shows a ~1.6- to 12.8-fold lower cellular potency relative to idelalisib, representing a measurable potency gap that users should account for when designing cell-based experiments. Notably, the biochemical-to-cellular potency shift is approximately 44-fold (2.30 nM → 102 nM), which may reflect differences in cell permeability, intracellular protein binding, or compound efflux.

Cellular pAKT IC50
Context-dependent
102 nM (Ri-1 cells, 30 min)
vs idelalisib 8–63 nM · shift ~44-fold (biochem. to cell)
Measurable potency gap vs. idelalisib; useful for permeability/efflux research.
Idelalisib shift ~3–25-fold; method-dependent.
cellular target engagement phospho-AKT PI3Kδ signaling Ri-1 cells

CYP3A4 Inhibition Liability: Idelalisib Comparison

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide was tested for time-dependent inhibition of CYP3A4 in human liver microsomes and exhibited an IC50 of 10,000 nM (10 µM) [1]. This value is substantially higher (weaker inhibition) than the reported CYP3A4 inhibitory potency of idelalisib, which is a known perpetrator of clinical CYP3A4-mediated drug–drug interactions with an estimated IC50 in the sub-micromolar range [2]. A CYP3A4 IC50 of 10 µM for the target compound suggests a significantly lower propensity to cause metabolic interactions with co-administered CYP3A4 substrates such as midazolam, atorvastatin, or kinase inhibitors metabolized via this pathway.

CYP3A4 TDI IC50
Context-dependent
10,000 nM (HLM)
vs idelalisib
Lower CYP3A4 inhibition; may reduce metabolic interaction in co-dosing models.
Clinical interaction risk established for idelalisib.
CYP3A4 inhibition drug–drug interaction hepatic metabolism ADME-Tox

Applications of 3,5-Dimethoxybenzamide in PI3Kδ Research


Low-CYP3A4-Interference BCR Signaling Studies

In co-dosing experiments where a PI3Kδ inhibitor must be combined with CYP3A4-metabolized agents (e.g., dexamethasone, kinase inhibitors, or probe substrates such as midazolam), 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide offers a clear advantage. Its CYP3A4 IC50 of 10,000 nM substantially exceeds typical experimental concentrations used for PI3Kδ inhibition (IC50 ~100 nM cellular), minimizing the risk of confounding metabolic drug–drug interactions that would be expected with idelalisib [1].

Intracellular Potency Shift Analysis

The compound's marked biochemical-to-cellular potency shift (2.30 nM → 102 nM, ~44-fold) makes it a useful probe for studying cellular factors that limit PI3Kδ inhibitor access or activity. Researchers can exploit this gap to evaluate the impact of efflux transporter expression (e.g., P-glycoprotein), serum protein binding, or intracellular trapping on PI3Kδ target engagement in B-cell lines. This property differentiates it from idelalisib, which shows a more modest ~3- to 25-fold shift [2].

Arylbenzamide PI3Kδ SAR Expansion

As a 3,5-dimethoxy-substituted benzamide linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety, this compound occupies a distinct region of arylbenzamide chemical space for PI3Kδ inhibition. Its biochemical potency (IC50 = 2.30 nM) establishes it as a viable starting point for medicinal chemistry optimization campaigns aimed at improving cellular permeability or tuning isoform selectivity. The 2-oxopiperidin-1-yl substituent on the aniline ring represents a differentiable structural feature not present in idelalisib (quinazolinone core) or duvelisib (isoquinolinone core), offering a unique vector for SAR exploration .

PI3Kδ Biochemical Assay Calibration Standard

With a well-defined biochemical IC50 of 2.30 nM against recombinant PI3Kδ in a fluorescence polarization format, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can serve as a reference inhibitor for assay validation, Z'-factor determination, and inter-laboratory benchmarking of PI3Kδ enzymatic screens. Its potency is comparable to idelalisib (~2.5 nM), providing researchers with a structurally distinct alternative to avoid compound-specific assay artifacts [3].

Application
Selection Property
Validation Focus
BCR signaling co-dosing studies
CYP3A4 interaction profile
CYP3A4-mediated metabolism screening
Cellular permeability / efflux research
Biochemical-to-cellular potency shift
Efflux transporter and protein binding assays
PI3Kδ inhibitor SAR exploration
Distinct arylbenzamide chemotype
Isoform selectivity and cellular potency optimization
PI3Kδ enzymatic assay validation
Defined biochemical IC50 reference
Inter-laboratory benchmarking and Z'-factor determination
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